Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)-
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Overview
Description
Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- is a complex organic compound that features a combination of a penten-3-ol backbone with phenyl and pyridyl piperazinyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- typically involves multi-step organic reactions. One common method includes the reaction of 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- with penten-3-ol under controlled conditions. The reaction may require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography may be employed to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions
Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the penten-3-ol moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenyl and pyridyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-Penten-3-ol: A simpler analog with a similar backbone but lacking the phenyl and pyridyl piperazinyl substituents.
4-Penten-1-ol: Another analog with a different position of the hydroxyl group.
Phenylpiperazine: A related compound with a phenyl and piperazine moiety but without the penten-3-ol backbone.
Uniqueness
Penten-3-ol, 1-phenyl-5-(4-(2-pyridyl)piperazinyl)- is unique due to its combination of structural features, which confer specific chemical and biological properties not found in simpler analogs
Properties
CAS No. |
37151-57-8 |
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Molecular Formula |
C20H25N3O |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
(E)-1-phenyl-5-(4-pyridin-2-ylpiperazin-1-yl)pent-1-en-3-ol |
InChI |
InChI=1S/C20H25N3O/c24-19(10-9-18-6-2-1-3-7-18)11-13-22-14-16-23(17-15-22)20-8-4-5-12-21-20/h1-10,12,19,24H,11,13-17H2/b10-9+ |
InChI Key |
LDHFPUHSSYUQAA-MDZDMXLPSA-N |
Isomeric SMILES |
C1CN(CCN1CCC(/C=C/C2=CC=CC=C2)O)C3=CC=CC=N3 |
Canonical SMILES |
C1CN(CCN1CCC(C=CC2=CC=CC=C2)O)C3=CC=CC=N3 |
Origin of Product |
United States |
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